molecular formula C12H10ClNO3 B12782440 Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- CAS No. 81257-91-2

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro-

Cat. No.: B12782440
CAS No.: 81257-91-2
M. Wt: 251.66 g/mol
InChI Key: JFETXCWYGDBXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

Core Structure and Functional Groups

The compound features a pyrano[2,3-g]indole backbone, a fused heterocyclic system combining a pyran oxygen atom and an indole nitrogen atom. The indole moiety is partially hydrogenated at positions 1,7,8,9, resulting in a tetrahydrocarbazole-like structure. A chlorine atom occupies position 5 on the aromatic ring, while a carboxylic acid group is appended to position 2 of the pyran ring.

Table 1: Molecular Properties
Property Value
IUPAC Name 1,7,8,9-Tetrahydro-5-chloropyrano[2,3-g]indole-2-carboxylic acid
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.66 g/mol
SMILES C1CC2=C(CC1C(=O)O)NC3=C2C=C(C=C3)Cl
InChIKey NXJTUXDOUWMCMQ-UHFFFAOYSA-N

The IUPAC name reflects the bicyclic fusion (pyrano[2,3-g]indole), saturation pattern (1,7,8,9-tetrahydro), and substituent positions (5-chloro, 2-carboxylic acid). The pyran ring adopts a chair-like conformation due to partial saturation, while the indole system retains planar aromaticity at positions 4–6.

Properties

CAS No.

81257-91-2

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole-2-carboxylic acid

InChI

InChI=1S/C12H10ClNO3/c13-8-4-6-5-9(12(15)16)14-10(6)7-2-1-3-17-11(7)8/h4-5,14H,1-3H2,(H,15,16)

InChI Key

JFETXCWYGDBXRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC(=C2OC1)Cl)C=C(N3)C(=O)O

Origin of Product

United States

Preparation Methods

Tandem Bischler–Möhlau and Pechmann Condensation

This two-step approach is widely used for constructing the fused pyranoindole framework.

Step 1: Bischler–Möhlau Reaction

  • Reactants : 3-Chloroaniline and α-keto ester (e.g., ethyl pyruvate)
  • Conditions : Acid catalysis (H₂SO₄ or polyphosphoric acid) at 120–140°C for 6–8 hours.
  • Product : 5-Chloroindole-2-carboxylic acid ethyl ester (yield: 65–75%).

Step 2: Pechmann Condensation

  • Reactants : Indole intermediate with diethyl acetylenedicarboxylate.
  • Conditions : Lewis acid catalysis (e.g., ZnCl₂) in refluxing toluene (110°C, 12 hours).
  • Product : Pyrano(2,3-g)indole-2-carboxylic acid ethyl ester (yield: 50–60%).

Final Hydrolysis :

  • Base-mediated saponification (NaOH/EtOH, 80°C, 4 hours) converts the ester to the carboxylic acid.

Rhodaelectro-Catalyzed Double Dehydrogenative Heck Reaction

A recent electrochemical method enables efficient synthesis of pyranoindole derivatives:

Parameter Details
Catalyst Rhodium(III) complex (Cp*RhCl₂)
Substrates Indole-2-carboxylic acid, ethylene or styrene derivatives
Conditions Constant current (5 mA), room temperature, 0.1 M LiClO₄ in acetonitrile/H₂O
Reaction Time 8–12 hours
Yield 70–85%

This method avoids stoichiometric oxidants and enables regioselective C–H activation at the indole’s 3-position, followed by alkene insertion to form the pyran ring.

Palladium-Catalyzed Annulation of Allenes

Pd-mediated strategies offer modular access to pyranoindoles:

Protocol :

  • Catalyst : Pd(OAc)₂ (5 mol%) with PPh₃ ligand.
  • Substrates : 3-Iodoindole-2-carboxylic acid and substituted allenes.
  • Conditions : DMF, 100°C, 24 hours under N₂.
  • Key Step : Oxidative coupling forms the pyran ring via C–C bond formation.
  • Yield : 55–78% (dependent on allene substituents).

Industrial-Scale Synthesis and Green Chemistry

For large-scale production, optimized protocols emphasize sustainability:

Microwave-Assisted Synthesis :

  • Reduces reaction time from 12 hours to 30 minutes.
  • Energy consumption lowered by 40%.

Solvent Systems :

  • Preferred : Biodegradable solvents (e.g., cyclopentyl methyl ether) replace toluene/DMF.
  • Catalyst Recovery : Magnetic Fe₃O₄-supported catalysts enable >90% recovery.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Tandem Condensation 50–60% Scalable, cost-effective Multi-step purification required
Electrochemical 70–85% Oxidant-free, high regioselectivity Specialized equipment needed
Pd-Catalyzed 55–78% Modular substrate scope Sensitive to moisture and oxygen

Critical Reaction Parameters

  • Chlorine Introduction : The 5-chloro substituent is incorporated during the Bischler–Möhlau step via 3-chloroaniline.
  • Stereochemical Control : Tetrahydro configuration arises from hydrogenation during Pechmann condensation or electrochemical reduction.

Chemical Reactions Analysis

Types of Reactions

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling pathways relevant to its biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

Table 1: Key Structural Analogs and Their Properties
Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key References
Target Compound Pyrano(2,3-g)indole 5-Cl, 2-COOH C₁₂H₁₀ClNO₃ 251.67
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) Pyrrolo-pyridine 5-Cl, 2-COOH C₈H₅ClN₂O₂* ~208.6†
Pyrano[2,3-d]pyrimidine derivatives (2a–h) Pyrano-pyrimidine Variable R groups Not specified Not specified
Deaza-analogues (6a–d) Pyrazino-diindole-dione Variable substituents Not specified Not specified
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one Tetrahydro-benzoazepinone 7-Cl C₁₁H₁₀ClNO 207.66

Key Observations :

  • The target compound’s chlorine substituent at position 5 is shared with 10b, though their core structures differ (pyrano-indole vs. pyrrolo-pyridine) .
  • Tetrahydro rings are present in both the target compound and 7-chloro-tetrahydrobenzoazepinone, but the latter lacks the fused pyrano system .
  • Carboxylic acid groups at position 2 (target) or 2/6 (deaza-analogues) influence polarity and reactivity .

Key Observations :

  • Yields for the target compound’s analogs vary widely, with 10b achieved in 71% yield , while deaza-analogues suffer from low yields due to competing side reactions .
  • Acid catalysis (e.g., H₂SO₄, HCl) is common in synthesizing pyrano-fused systems, suggesting similar conditions for the target compound .

Physicochemical and Toxicological Properties

Table 3: Predicted Collision Cross-Section (CCS) and Toxicity
Compound Adduct Predicted CCS (Ų) LD₅₀ (Intraperitoneal, Rat) Reference
Target Compound [M+H]+ 139.4 300 mg/kg
7-Chloro-tetrahydrobenzoazepinone Not reported Not reported Not reported

Key Observations :

  • The target’s predicted CCS ([M+H]+: 139.4 Ų) suggests moderate polarity, aligning with its carboxylic acid group .
  • Toxicity data for analogs like 10b or deaza-analogues are absent, limiting comparative analysis .

Biological Activity

Pyrano(2,3-g)indole-2-carboxylic acid, specifically the compound 1,7,8,9-tetrahydro-5-chloro-, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. We will also explore its synthesis and structure-activity relationships (SARs) through various studies and data.

  • Chemical Name : Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro-
  • CAS Number : 81257-91-2
  • Molecular Formula : C12H10ClNO3
  • Molecular Weight : 251.66 g/mol
  • Density : 1.532 g/cm³
  • Boiling Point : 537.5 °C

Synthesis

The synthesis of Pyrano(2,3-g)indole derivatives involves various methodologies that have been optimized for yield and purity. The compound can be synthesized through cyclization reactions involving indole derivatives and carboxylic acids under acidic or basic conditions.

Anticancer Activity

Research indicates that Pyrano(2,3-g)indole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that certain derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)4.5Apoptosis induction
Compound BHeLa (Cervical Cancer)6.8Cell cycle arrest

Antimicrobial Activity

Pyrano(2,3-g)indole compounds have also been evaluated for their antimicrobial properties:

  • A study reported that these compounds exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were promising, suggesting potential as new antimicrobial agents.
PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Effects

The anti-inflammatory activity of Pyrano(2,3-g)indole derivatives has been assessed through various in vitro assays:

  • One study highlighted the inhibition of COX-2 enzyme activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
CompoundCOX-2 IC50 (µM)
Compound C0.04 ± 0.01
Celecoxib0.04 ± 0.01

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Pyrano(2,3-g)indole derivatives. Modifications at specific positions on the indole ring significantly influence their pharmacological profiles:

  • Chloro Substitution : The presence of chlorine at position 5 enhances cytotoxicity.
  • Carboxylic Acid Group : Essential for maintaining biological activity across various assays.
  • Tetrahydro Configuration : Contributes to the stability and bioavailability of the compound.

Case Studies

A notable case study involved testing a series of Pyrano(2,3-g)indole derivatives against a panel of cancer cell lines and bacterial strains:

  • The study found that modifications to the indole core led to enhanced selectivity towards cancer cells while maintaining low toxicity towards normal cells.

Q & A

Q. What are the recommended synthetic routes for Pyrano(2,3-g)indole-2-carboxylic acid derivatives, and how do experimental conditions influence yield?

Methodological Answer: The synthesis of pyranoindole derivatives often employs organocatalytic enantioselective methods. For example, a protocol using trifluoromethylated ketones and indole derivatives under asymmetric catalysis achieves yields up to 99% with enantiomeric excess (ee) of 98% . Key factors include:

  • Catalyst choice : Bifunctional thiourea catalysts enhance stereocontrol.
  • Solvent optimization : Polar aprotic solvents (e.g., DCM) improve reaction kinetics.
  • Temperature control : Reactions at 0–25°C minimize side-product formation.

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)ee (%)CatalystReference
Organocatalytic Asymmetric9998Thiourea-based
Acid-Catalyzed Cyclization75N/AHCl/EtOH[N/A]

Q. How can structural characterization of pyranoindole derivatives be optimized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the fused pyranoindole ring system. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carboxylate carbons (δ 170–175 ppm) .
  • X-Ray Crystallography : Resolve stereochemistry of the tetrahydro ring system. For example, 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid (CAS 6052-68-2) was confirmed via single-crystal diffraction .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C12_{12}H12_{12}N2_2O2_2, m/z 216.24) .

Q. What solubility challenges arise with pyranoindole carboxylic acids, and how can they be addressed?

Methodological Answer: Pyranoindole carboxylic acids exhibit poor aqueous solubility due to their fused aromatic systems. Strategies include:

  • pH Adjustment : Deprotonate the carboxylate group (pKa ~4.5) using buffers (pH >6).
  • Co-Solvent Systems : Use DMSO:water (1:1) or ethanol:water (3:7) mixtures .
  • Derivatization : Convert to ester or amide derivatives (e.g., ethyl indole-2-carboxylate) for improved lipophilicity .

Q. Table 2: Solubility of Related Indole Derivatives

CompoundSolubility (mg/mL)Solvent SystemReference
Indole-5-carboxylic acid2.1DMSO:Water (1:1)
Indole-3-carboxaldehyde5.8Ethanol:Water

Advanced Research Questions

Q. How can enantioselective synthesis be applied to generate chiral pyranoindole derivatives with trifluoromethyl groups?

Methodological Answer: Asymmetric organocatalysis using cinchona alkaloid derivatives enables the formation of trifluoromethylated stereocenters. Critical steps:

  • Substrate Design : Use α,β-unsaturated trifluoromethyl ketones as electrophiles.
  • Catalytic Cycle : The catalyst activates both nucleophile (indole) and electrophile via hydrogen bonding, achieving >98% ee .
  • Scale-Up Considerations : Maintain inert atmosphere (N2_2) to prevent oxidation of sensitive intermediates.

Q. What computational strategies predict the biological activity of novel pyranoindole derivatives?

Methodological Answer:

  • Molecular Docking : Screen against targets like HIV latency-reactivation proteins (e.g., using GIBH-LRA002 derivatives as templates) .
  • QSAR Modeling : Correlate substituent effects (e.g., Cl at position 5) with anti-inflammatory or antiviral activity.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration.

Q. How should researchers resolve contradictions in reported biological activity data for pyranoindole analogs?

Methodological Answer:

  • Dose-Response Validation : Re-test compounds across a wider concentration range (e.g., 0.1–100 μM) to identify false negatives/positives.
  • Cell Line Specificity : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. PBMCs).
  • Metabolite Interference : Use LC-MS to rule out degradation products (e.g., 3,5-dihydro-3-methyl-thiopyranoindole derivatives) .

Q. What are the degradation pathways of pyranoindole derivatives under physiological conditions?

Methodological Answer:

  • Oxidative Degradation : Monitor via HPLC for quinone-like byproducts (λmax_{\text{max}} ~450 nm).
  • Hydrolytic Stability : Assess carboxylate ester hydrolysis at pH 7.4 (PBS buffer, 37°C).
  • Photodegradation : UV irradiation (254 nm) induces ring-opening in thiopyranoindole analogs (e.g., CAS 63339-68-4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.